molecular formula C10H19NO2 B15277149 1,1'-(Azanediylbis(methylene))bis(cyclobutan-1-ol)

1,1'-(Azanediylbis(methylene))bis(cyclobutan-1-ol)

Cat. No.: B15277149
M. Wt: 185.26 g/mol
InChI Key: OSIPHUVFNIVNRD-UHFFFAOYSA-N
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Description

1,1'-(Azanediylbis(methylene))bis(cyclobutan-1-ol) (hereafter referred to as Compound A) is a bifunctional organic molecule featuring two cyclobutanol moieties linked via an azanediylbis(methylene) bridge. Its structure comprises a central nitrogen atom connected to two methylene (-CH₂-) groups, each bonded to a cyclobutane ring bearing a hydroxyl (-OH) substituent at the 1-position. The molecular formula is C₁₀H₁₈NO₂, with a molecular weight of 184.19 g/mol.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-[[(1-hydroxycyclobutyl)methylamino]methyl]cyclobutan-1-ol

InChI

InChI=1S/C10H19NO2/c12-9(3-1-4-9)7-11-8-10(13)5-2-6-10/h11-13H,1-8H2

InChI Key

OSIPHUVFNIVNRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNCC2(CCC2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) typically involves the reaction of cyclobutanone with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: Cyclobutanone, formaldehyde, and ammonia

    Reaction Conditions: Optimized for large-scale production, including temperature control and efficient mixing

    Purification: Techniques such as distillation, crystallization, or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methylene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halides, alkylating agents

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Compound A with two related compounds:

2,2'-[(1R,2R)-1,2-Cyclobutanediylbis(nitrilomethylidyne)]bisbenz[a]anthracen-1-ol

  • Structure : This salen-type ligand (referred to as Compound B ) contains a cyclobutane diamine core linked to aromatic benz[a]anthracene units via nitrilomethylidyne (-CH=N-) bridges .
  • Functional Groups : Nitrile, aromatic rings, hydroxyl.
  • Molecular Weight : Estimated >400 g/mol (due to bulky benzanthracene groups).
  • Applications : Used in synthesizing chiral metal complexes for asymmetric catalysis.
  • Key Differences :
    • Compound B ’s aromaticity and larger size reduce solubility in polar solvents compared to Compound A .
    • The nitrilomethylidyne groups in Compound B enable stronger metal coordination than Compound A ’s amine bridge.

2-[[3,5-bis(tert-butyl)phenyl]methylene]-1H-indene-1,3(2H)-dione

  • Structure : An indene-dione derivative (referred to as Compound C ) with a tert-butyl-substituted phenyl group.
  • Functional Groups : Ketone, tert-butyl, aromatic.
  • Molecular Weight : 346.47 g/mol .
  • Applications : Likely used in materials science (e.g., organic semiconductors).
  • Key Differences: Compound C’s extended π-conjugation and tert-butyl groups enhance solubility in nonpolar solvents, unlike Compound A’s polar profile. The absence of hydroxyl/amine groups in Compound C limits hydrogen-bonding interactions.

Comparative Data Table

Property Compound A Compound B Compound C
Molecular Formula C₁₀H₁₈NO₂ ~C₃₆H₂₈N₂O₂ C₂₄H₂₆O₂
Molecular Weight (g/mol) 184.19 >400 346.47
Functional Groups Cyclobutanol, amine, methylene Nitrilomethylidyne, aromatic, hydroxyl Ketone, tert-butyl, aromatic
Solubility Moderate in polar solvents Low in polar solvents High in organic solvents
Applications Ligands, pharmaceuticals Asymmetric catalysis Materials science

Research Findings and Mechanistic Insights

Cyclobutane Strain Effects : The strained cyclobutane rings in Compound A may enhance reactivity compared to larger cycloalkanes (e.g., cyclohexane derivatives), facilitating ring-opening reactions or isomerization under mild conditions .

Hydrogen-Bonding Capacity : The hydroxyl groups in Compound A enable hydrogen-bonding interactions, which are absent in Compound C . This property could make Compound A a candidate for crystal engineering or supramolecular assembly.

Metal Coordination Potential: While Compound B’s nitrilomethylidyne groups excel in forming stable metal complexes, Compound A’s amine bridge offers weaker but more flexible coordination sites, suitable for dynamic ligand systems .

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